molecular formula C11H18O2Si B8599666 3-Furancarboxaldehyde, 5-(triethylsilyl)- CAS No. 130493-22-0

3-Furancarboxaldehyde, 5-(triethylsilyl)-

Cat. No. B8599666
Key on ui cas rn: 130493-22-0
M. Wt: 210.34 g/mol
InChI Key: LXHUUMYZAWTHIF-UHFFFAOYSA-N
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Patent
US05212172

Procedure details

n-Butyl lithium (a 2.5M solution in hexane: 30.6 ml, 76.5 mmol) was added to a solution of morpholine (6.66 ml, 76.5 mmol) in tetrahydrofuran (500 ml) at -78° under argon. After 15 minutes, 3-furaldehyde (6.3 ml, 72.8 mmol) was added. After another 20 minutes, sec-butyl lithium (a 1.3M solution in cyclohexane; 59.0 ml, 76.5 mmol) was added dropwise and stirring continued at -78° for about 2 hours before triethylsilylchloride (13.4 ml, 80.1 mmol) was added. Stirring was continued overnight (14 hours) while the cooling bath was allowed to attain room temperature. The solution was poured into ice cold 10% (v/v) hydrochloric acid (100 ml) and after stirring at 0° for 10 minutes, the layers were separated. The aqueous phase was extracted with diethyl ether. All the organic phases were combined, dried (magnesium sulfate) and evaporated down to give an oil, which was distilled under high vacuum to give the 5-triethlsily-3-furaldehyde as a pale yellow oil, boiling point 85°-90°/0.4 torr.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.4 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li])CCC.N1CCOCC1.[O:12]1[CH:16]=[CH:15][C:14]([CH:17]=[O:18])=[CH:13]1.C([Li])(CC)C.[CH2:24]([Si:26](Cl)([CH2:29][CH3:30])[CH2:27][CH3:28])[CH3:25].Cl>CCCCCC.O1CCCC1.C1CCCCC1>[CH2:24]([Si:26]([CH2:29][CH3:30])([CH2:27][CH3:28])[C:16]1[O:12][CH:13]=[C:14]([CH:17]=[O:18])[CH:15]=1)[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.66 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
O1C=C(C=C1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
13.4 mL
Type
reactant
Smiles
C(C)[Si](CC)(CC)Cl
Step Seven
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After another 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
59.0 ml, 76.5 mmol) was added dropwise
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(14 hours)
Duration
14 h
CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
after stirring at 0° for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
to give an oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)[Si](C1=CC(=CO1)C=O)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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